

# 1-chloroethyl (4-nitrophenyl) carbonate CAS number

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## Compound of Interest

Compound Name: 1-chloroethyl (4-nitrophenyl) Carbonate

Cat. No.: B176226

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An In-depth Technical Guide to **1-Chloroethyl (4-Nitrophenyl) Carbonate**

Chemical Abstract Service (CAS) Number: 101623-69-2

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **1-chloroethyl (4-nitrophenyl) carbonate**, a pivotal reagent in modern organic synthesis and pharmaceutical sciences. Tailored for researchers, chemists, and drug development professionals, this guide moves beyond simple data presentation to offer field-proven insights into its synthesis, reactivity, and application, with a particular focus on its role as a sophisticated linker in prodrug design.

## Executive Summary: A Molecule of Strategic Importance

**1-Chloroethyl (4-nitrophenyl) carbonate** (CAS No. 101623-69-2) is a highly reactive carbonate ester that has garnered significant attention as a versatile chemical intermediate.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> Its utility is primarily anchored in the strategic combination of two key functional groups: the 1-chloroethyl carbonate moiety, which serves as a cleavable linker, and the 4-nitrophenyl group, which acts as an excellent leaving group and a potential trigger for reductive cleavage.<sup>[4]</sup> This unique architecture makes it an invaluable tool for creating prodrugs, where controlled

release of a parent therapeutic is paramount. This guide will elucidate the fundamental properties, synthesis, and mechanistic applications of this compound.

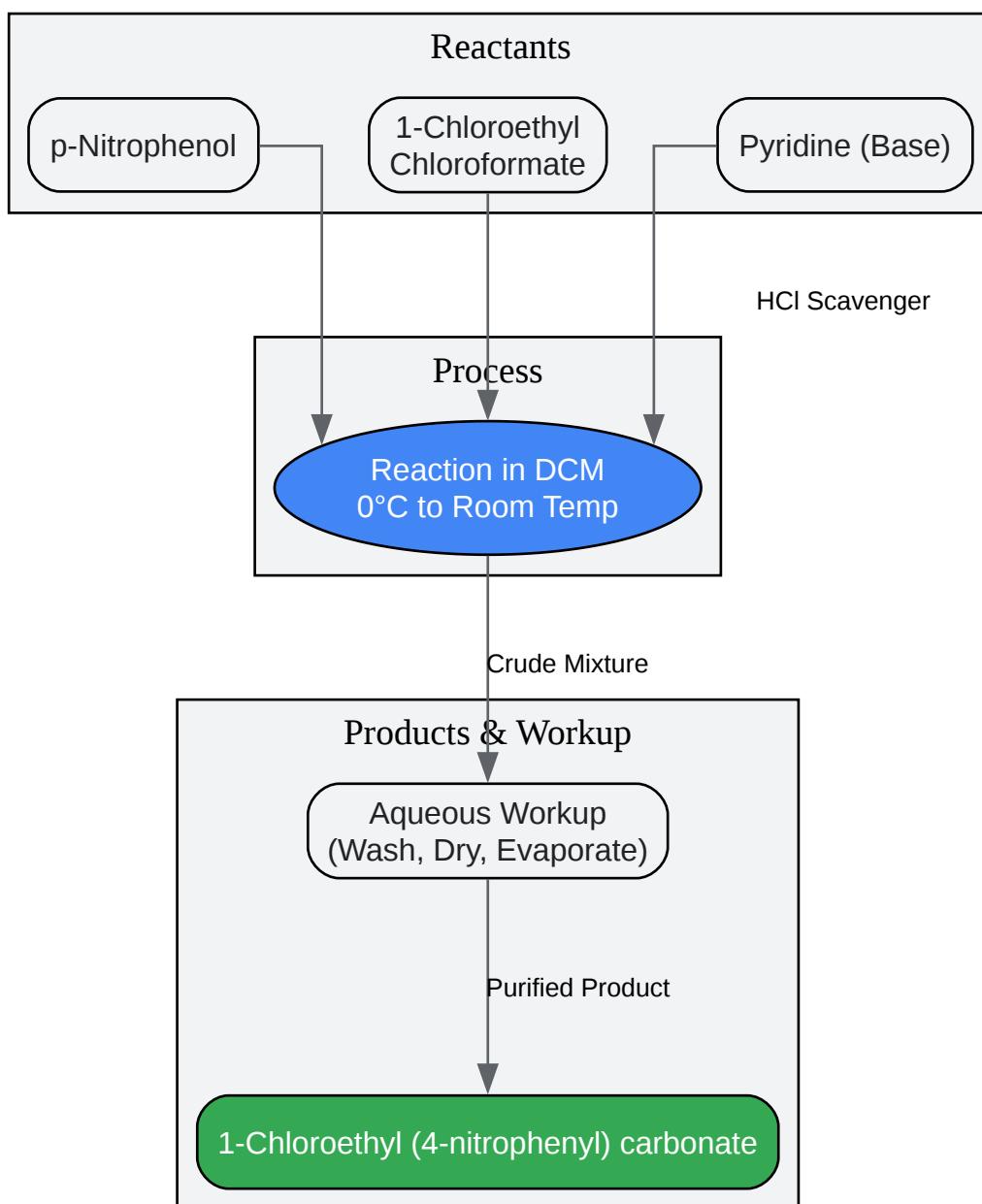
## Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is the foundation of its effective application. The key physicochemical data for **1-chloroethyl (4-nitrophenyl) carbonate** are summarized below. The compound is typically a solid and is sensitive to moisture, necessitating careful handling and storage.[5][6]

Property	Value	Source(s)
CAS Number	101623-69-2	[1][5][7]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClNO <sub>5</sub>	[5]
Molecular Weight	245.62 g/mol	[2]
Appearance	Off-white to pale yellow solid	[1]
Purity	Typically ≥97%	[5]
Storage Conditions	2-8°C, Sealed in dry, inert atmosphere	[5][6]
Synonyms	1-CENPC, Carbonic acid 1-chloroethyl 4-nitrophenyl ester	[2]

## Synthesis and Purification: A Robust and High-Yield Protocol

Causality Behind the Method: The standard synthesis of **1-chloroethyl (4-nitrophenyl) carbonate** is an efficient acylation reaction. It leverages the high reactivity of 1-chloroethyl chloroformate with the nucleophilic hydroxyl group of p-nitrophenol. Pyridine is employed not as a catalyst, but as a stoichiometric base to quench the hydrochloric acid byproduct generated during the reaction. This prevents protonation of the pyridine and p-nitrophenoxide, driving the equilibrium towards the product and resulting in a high-yield process. Dichloromethane (DCM) is an ideal solvent due to its inertness and ability to dissolve the reactants while facilitating easy removal post-reaction.



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Caption: High-level workflow for the synthesis of **1-chloroethyl (4-nitrophenyl) carbonate**.

## Detailed Experimental Protocol: Synthesis

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add p-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 6 mL/mmol of p-nitrophenol). Cool the mixture to 0°C in an ice bath.

- Base Addition: Add pyridine (1.0 eq) to the cooled reaction mixture.
- Acylation: Add 1-chloroethyl chloroformate (1.1 eq) dropwise to the stirring mixture, ensuring the temperature remains at 0°C.
- Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.[\[1\]](#)[\[2\]](#) Monitor the reaction to completion using thin-layer chromatography (TLC).
- Workup:
  - Remove the solvent under reduced pressure (rotary evaporation).
  - Dissolve the residue in diethyl ether or ethyl acetate.
  - Wash the organic layer sequentially with water, 10% citric acid solution (to remove pyridine), and finally with brine.[\[1\]](#)
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and evaporate the solvent under reduced pressure.
- Product Isolation: The resulting off-white solid is typically of high purity (often >97%).[\[1\]](#) Further purification, if necessary, can be achieved by recrystallization.

## Core Application: A Tunable Prodrug Linker with Dual-Activation Potential

The molecular architecture of **1-chloroethyl (4-nitrophenyl) carbonate** is ingeniously suited for prodrug design. A prodrug is an inactive precursor that is converted *in vivo* to an active therapeutic. This linker enables drug release through two distinct and context-dependent mechanisms: hydrolytic and reductive cleavage.

### Mechanism 1: Hydrolytic Cleavage (Enzyme or pH-Mediated)

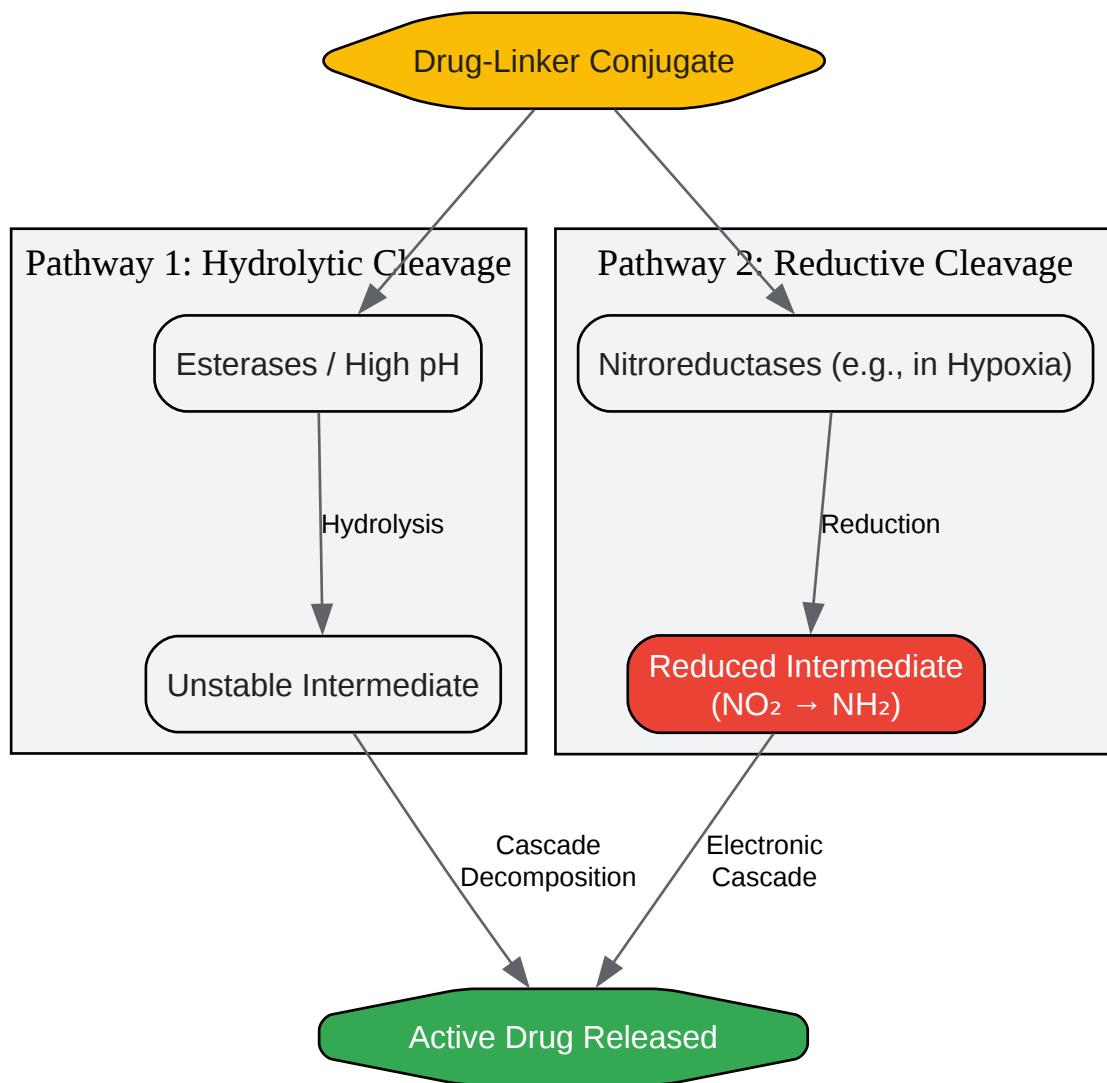
This is the most common pathway for carbonate-based prodrugs. The linker is attached to a nucleophilic functional group (e.g., -OH, -NH<sub>2</sub>, -COOH) on the parent drug.

- Step A (Activation): Esterase enzymes in the plasma or specific tissues hydrolyze the carbonate ester bond.
- Step B (Cascade Release): This initial cleavage is the rate-determining step. The resulting intermediate is unstable and rapidly decomposes, releasing the active drug, carbon dioxide, and an acetaldehyde byproduct. The 4-nitrophenoxide ion is an excellent leaving group ( $pK_a$  of 4-nitrophenol is  $\sim 7.15$ ), which facilitates this rapid decomposition under physiological pH. [\[4\]](#)

## Mechanism 2: Reductive Cleavage (Hypoxia or Microbiome-Mediated)

The 4-nitrophenyl group provides a second, orthogonal release mechanism. This pathway is particularly valuable for targeted drug delivery.

- Step A (Reduction): In environments with low oxygen (hypoxia), such as the core of solid tumors, or in the presence of specific microbial enzymes, nitroreductase enzymes reduce the nitro group ( $-NO_2$ ) to a hydroxylamine ( $-NHOH$ ) or an amine ( $-NH_2$ ). [\[8\]](#)
- Step B (Electronic Cascade): This reduction dramatically alters the electronic properties of the phenyl ring, transforming the substituent from strongly electron-withdrawing to electron-donating. This change can trigger a cascade of electronic rearrangements that leads to the cleavage of the carbonate and release of the active drug. This strategy is a cornerstone of hypoxia-activated prodrugs (HAPs).

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Caption: Dual-activation pathways for prodrugs using the 1-CENPC linker.

## Experimental Protocol: General Procedure for Prodrug Synthesis

**Rationale:** This protocol describes the coupling of **1-chloroethyl (4-nitrophenyl) carbonate** with a parent drug molecule containing a nucleophilic group. The 4-nitrophenyl carbonate acts as an activated carbonyl, readily undergoing nucleophilic substitution. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the p-nitrophenol leaving group, driving the reaction to completion.

- Preparation: Dissolve the parent drug (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF).
- Base Addition: Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq).
- Reagent Addition: To the stirring solution, add a solution of **1-chloroethyl (4-nitrophenyl) carbonate** (1.1-1.2 eq) in the same anhydrous solvent, typically dropwise at room temperature or 0°C to control reactivity.
- Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed.
- Workup:
  - Quench the reaction with water or a saturated aqueous solution of NH<sub>4</sub>Cl.
  - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
  - Combine the organic layers and wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product using silica gel flash column chromatography to isolate the desired prodrug.

## Analytical Monitoring of Linker Cleavage

Trustworthiness through Validation: A key feature of the 4-nitrophenyl carbonate linker is that its cleavage can be quantitatively monitored in real-time. Under basic conditions or upon enzymatic cleavage, the release of the 4-nitrophenolate ion, which is a distinct yellow color, can be measured using UV-Vis spectrophotometry.<sup>[4]</sup>

## Protocol: Spectrophotometric Hydrolysis Assay

- Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the purified prodrug in a solvent like DMSO.
- Reaction Buffer: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 7.4 for physiological, pH 9 for accelerated hydrolysis).

- Measurement:
  - In a cuvette, add the reaction buffer.
  - Initiate the reaction by adding a small aliquot of the prodrug stock solution to achieve the desired final concentration (e.g., 50-100  $\mu$ M).
  - Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the  $\lambda_{\text{max}}$  of the 4-nitrophenolate ion (approx. 400-413 nm) over time.[4]
- Data Analysis: The rate of hydrolysis can be calculated from the initial linear portion of the absorbance vs. time plot, using the Beer-Lambert law ( $A = \epsilon bc$ ) and the known molar extinction coefficient ( $\epsilon$ ) of the 4-nitrophenolate ion at the specific pH.

## Safety and Handling

As a reactive chemical intermediate, proper handling of **1-chloroethyl (4-nitrophenyl) carbonate** is essential. The following table summarizes its known hazards and required precautions.[5][9][10]

Hazard Information	Precautionary Measures
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed
Personal Protective Equipment (PPE)	Chemical safety goggles, nitrile gloves, lab coat. [6][9]
Engineering Controls	Handle in a chemical fume hood to avoid inhalation of dust or vapors.[11]
Handling	Avoid contact with skin and eyes. Avoid ingestion and inhalation. Keep away from moisture as the compound is moisture-sensitive. [6][9][11]
Storage	Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere.[5]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

## Conclusion

**1-Chloroethyl (4-nitrophenyl) carbonate** is more than a simple reagent; it is a sophisticated tool for molecular design. Its high-yield synthesis, well-defined reactivity, and, most importantly, its capacity to act as a linker with dual-release mechanisms make it exceptionally valuable in the field of drug development. By enabling the creation of prodrugs that can be activated by hydrolysis or targeted reduction, it offers researchers a powerful strategy to enhance the therapeutic index of parent molecules, improve bioavailability, and achieve targeted drug delivery.

## References

- 1-Chloroethyl (4-nitrophenyl)
- Material Safety Data Sheet - 1-Chloroethyl ethyl carbon

- Cost-Effective Sourcing of **1-Chloroethyl (4-nitrophenyl) Carbonate** for Chemical Research and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Mechanism of action and prodrug delivery of the proposed concept.
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- 1-Chloroethyl-4-nitrophenyl carbonate | CAS No.101623-69-2.
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]
- Prodrug activation by 4,4'-bipyridine-mediated arom
- Prodrug activation by 4,4'-bipyridine-mediated arom
- Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. PMC - PubMed Central. [Link]
- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. NIH. [Link]
- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
- p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbam

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## Sources

- 1. 1-Chloroethyl (4-nitrophenyl) carbonate | 101623-69-2 [chemicalbook.com]
- 2. 1-Chloroethyl (4-nitrophenyl) carbonate | 101623-69-2 [amp.chemicalbook.com]
- 3. nbino.com [nbino.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. 1-Chloroethyl (4-nitrophenyl) carbonate | 101623-69-2 [sigmaaldrich.com]
- 6. fishersci.de [fishersci.de]
- 7. 1-Chloroethyl (4-nitrophenyl) carbonate-India Fine Chemicals [indiafinechemicals.com]

- 8. Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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